Methyl lithocholate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 4-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O3/c1-16(5-10-23(27)28-4)20-8-9-21-19-7-6-17-15-18(26)11-13-24(17,2)22(19)12-14-25(20,21)3/h16-22,26H,5-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZVCZUDUJEPPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1249-75-8 | |
| Record name | Methyl lithocholate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.639 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical and Physical Properties
Methyl lithocholate is a hydrophobic molecule characterized by a rigid four-ring steroid backbone. cymitquimica.comresearchgate.net Its increased lipophilicity compared to lithocholic acid is a key feature influencing its biological interactions. ontosight.ai
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C25H42O3 | cymitquimica.comcymitquimica.comscbt.com |
| Molecular Weight | 390.6 g/mol | cymitquimica.comscbt.com |
| Appearance | Solid | cymitquimica.com |
| Solubility | Relatively insoluble in water | cymitquimica.com |
| CAS Number | 1249-75-8 | scbt.com |
Synthesis and Characterization
Synthetic Methodologies
The synthesis of methyl lithocholate and its derivatives is a focal point of chemical research, often starting from naturally occurring bile acids. researchgate.netprepchem.com One common method involves the esterification of the carboxylic acid group of lithocholic acid. prepchem.com For instance, a process for preparing chenodeoxycholic acid from cholic acid includes the initial step of esterifying cholic acid to produce methyl cholate. prepchem.com More complex synthetic routes have been developed to create various derivatives of this compound, such as chlorinated and amphiphilic versions, for specific research applications. researchgate.netnih.gov For example, chloroacetyl derivatives of this compound can be reacted with different amines to generate novel amphiphilic compounds. nih.gov Another approach involves a Wittig reaction to construct the side chain, followed by reduction and esterification. acs.org
Analytical Techniques for Identification and Quantification
A variety of analytical techniques are employed to identify and quantify this compound and other bile acids in biological and synthetic samples. High-Performance Liquid Chromatography (HPLC) is a widely used method, often coupled with detectors like Evaporative Light Scattering Detector (ELSD) or mass spectrometry (MS). lcms.czsielc.com Isocratic HPLC methods using mixed-mode columns have been developed for the efficient separation and analysis of bile acids. sielc.comzodiaclifesciences.com Gas-liquid chromatography (GLC) coupled with mass spectrometry (GC-MS) is another powerful technique, particularly for analyzing the complex mixture of bile acids in fecal samples after derivatization to their methyl ester trimethylsilyl (B98337) ether forms. researchgate.net Furthermore, pre-column derivatization with fluorescent labels can enhance the sensitivity of HPLC-based detection.
Metabolic Fate and Biotransformation of Methyl Lithocholate
Biosynthetic Origins and Enterohepatic Circulation
The story of methyl lithocholate begins with the formation of its precursor, lithocholic acid, a product of microbial action in the gut.
Primary bile acids, cholic acid and chenodeoxycholic acid, are synthesized in the liver from cholesterol. youtube.com These are then conjugated with glycine (B1666218) or taurine (B1682933) and secreted into the small intestine to aid in fat digestion. youtube.com In the intestine, gut bacteria, particularly anaerobic species like those from the genus Clostridium, chemically modify these primary bile acids. nih.gov A key transformation is the 7α-dehydroxylation of chenodeoxycholic acid, which results in the formation of the secondary bile acid, lithocholic acid (LCA). oup.comhmdb.ca This conversion is a critical step, as it significantly alters the biological properties of the bile acid.
The bile acid pool, which includes primary and secondary bile acids like LCA, undergoes continuous enterohepatic circulation. youtube.com Approximately 95% of bile acids are reabsorbed in the intestine, primarily in the ileum, and returned to the liver via the portal vein for reuse. youtube.com The small fraction that escapes reabsorption is excreted in the feces. youtube.com Studies in healthy individuals have shown that the daily input of lithocholate into the bile acid pool is significant, averaging around 100 mg per day. nih.gov However, the pool size of lithocholate remains relatively small due to its rapid turnover. nih.gov The enterohepatic circulation ensures a continuous supply of bile acids for digestive and signaling purposes.
Hepatic Biotransformation Processes
Once absorbed from the intestine and returned to the liver, lithocholic acid and its derivatives undergo further biotransformation, primarily aimed at detoxification and facilitating excretion.
A primary detoxification pathway for lithocholic acid in the liver is hydroxylation, a phase I biotransformation reaction. nih.govtaylorandfrancis.com This process introduces additional hydroxyl groups to the steroid nucleus, increasing its water solubility and reducing its toxicity. In rats, hepatic microsomes extensively metabolize lithocholic acid into several hydroxylated products, with the main metabolite being murideoxycholic acid (formed by 6β-hydroxylation). nih.gov Other minor metabolites include isolithocholic acid and ursodeoxycholic acid. nih.gov The enzymes responsible for this hydroxylation are primarily from the cytochrome P450 family, specifically CYP2C and CYP3A. nih.gov
Interestingly, studies on a methylated analogue, 3α-hydroxy-7ξ-methyl-5β-cholanoic acid (a derivative of this compound), in hamsters revealed that it was not significantly hydroxylated or otherwise metabolized in the liver, in stark contrast to lithocholic acid. nih.gov This suggests that the presence of a methyl group can hinder the enzymatic hydroxylation that typically detoxifies lithocholic acid.
Sulfation is another crucial phase II biotransformation pathway for lithocholic acid in the liver. oup.compnas.org This process, catalyzed by sulfotransferase enzymes, attaches a sulfate (B86663) group to the bile acid, which dramatically increases its water solubility and facilitates its elimination in feces and urine. oup.comnih.gov In humans, a significant portion of lithocholic acid in bile is found in its sulfated form. oup.com This sulfation is considered a major protective mechanism against the potential toxicity of lithocholic acid. nih.govnih.gov The sulfated conjugates are less readily absorbed from the intestine, thus promoting their fecal excretion and limiting their enterohepatic circulation. nih.gov For instance, while about 60% of lithocholylglycine is conserved through enterohepatic circulation, only 20% of its sulfated counterpart, sulfolithocholylglycine, is conserved. nih.gov
Interplay with Host Lipid and Glucose Metabolism
Bile acids, including lithocholic acid and its derivatives, are now recognized as important signaling molecules that influence the host's lipid and glucose metabolism. nih.gov
The effects of this compound on metabolism are an area of active investigation. A specific methylated derivative, 23(S)-methyl-lithocholic acid (23(S)-m-LCA), has been shown to be a potent agonist for the Takeda G-protein-coupled receptor 5 (TGR5). The activation of TGR5 is known to stimulate the secretion of glucagon-like peptide-1 (GLP-1). nih.govmdpi.combachem.comyoutube.com GLP-1 is a key hormone that enhances insulin (B600854) secretion, suppresses glucagon (B607659) release, and slows gastric emptying, all of which contribute to improved glucose homeostasis. youtube.com
Furthermore, the parent compound, lithocholic acid, has been shown to have various effects on lipid metabolism. Bile acids, in general, are central to the digestion and absorption of dietary fats and fat-soluble vitamins. youtube.com They can also activate nuclear receptors like the farnesoid X receptor (FXR), which plays a critical role in regulating genes involved in lipid and glucose metabolism. nih.gov While lithocholic acid itself is generally considered an FXR antagonist, its metabolic transformations and derivatives can modulate these signaling pathways. medchemexpress.com The influence of this compound on these complex metabolic networks is a promising area for future research.
Applications in Synthetic Organic Chemistry for Novel Compound Development
The chemical structure of this compound, a methyl ester of a secondary bile acid, provides a valuable scaffold for the generation of new chemical entities with potentially enhanced or novel biological activities. Its utility as a synthetic building block is a cornerstone of bile acid-focused drug discovery.
Utilization as a Versatile Synthetic Intermediate
This compound serves as a crucial starting material or intermediate in the synthesis of a wide range of modified bile acid analogues. The methyl ester group offers a convenient handle for chemical transformations, often being introduced early in a synthetic sequence to protect the carboxylic acid moiety of lithocholic acid. This protection allows for selective modifications at other positions of the steroid nucleus.
Researchers have utilized this compound and its parent compound, lithocholic acid, to create libraries of novel compounds. For instance, new structural fragments have been designed by introducing polar groups into the side chain of lithocholic acid to improve hydrophilicity. nih.gov The synthesis of these novel fragments often involves initial methyl esterification to form this compound, followed by further chemical modifications. nih.gov This strategy has led to the development of compounds with retained or enhanced potency for bile acid receptors like TGR5. nih.gov Furthermore, the synthesis of complex derivatives, such as 12β-methyl-18-nor-bile acids, often employs methyl ester protection as a standard step in multi-step synthetic pathways. nih.gov These synthetic efforts are crucial for exploring the structure-activity relationships of bile acids and developing new therapeutic agents for metabolic and other diseases.
Preparation of Isotopically Labeled this compound for Tracing Studies
Isotopically labeled compounds are indispensable tools in biomedical research for tracing the metabolic fate, distribution, and pharmacokinetic properties of molecules. The preparation of isotopically labeled this compound, typically with deuterium (B1214612) (²H or D) or tritium (B154650) (³H or T), enables detailed in vitro and in vivo studies.
Several methods can be employed for isotopic labeling. Deuterium-labeled this compound can be synthesized using deuterated reagents, such as [D₄]methanol, during the esterification of lithocholic acid. This introduces a deuterated methyl group (-OCD₃). More complex labeling patterns on the steroid scaffold can be achieved through multi-step syntheses involving deuteration at specific positions. For example, deuteration experiments have been performed to elucidate the reaction mechanisms of bile acid modifications, such as in the synthesis of 12β-methyl-18-nor-chenodeoxycholic acid, a derivative of lithocholic acid. nih.gov
Tritium labeling is often used to create radiolabeled ligands for receptor binding assays and autoradiography studies due to the high specific activity achievable. youtube.com A common strategy for introducing tritium is through a halogenation-tritiodehalogenation process. cymitquimica.com This would involve the synthesis of a halogenated (e.g., iodinated) precursor of this compound, which is then subjected to catalytic reduction with tritium gas to replace the halogen atom with a tritium atom. cymitquimica.com These labeled molecules are critical for quantifying binding affinities and visualizing tissue distribution, providing invaluable data for drug development. youtube.com
High-Throughput Screening and Biological Assay Platforms
To decipher the biological roles of this compound and its derivatives, researchers employ a variety of high-throughput screening (HTS) and biological assay platforms. These systems allow for the rapid testing of compounds against specific molecular targets and the characterization of their cellular effects.
Small-Molecule Microarrays for Ligand Discovery
Small-molecule microarrays (SMMs) represent a powerful high-throughput platform for identifying novel protein ligands from large compound libraries. nih.govrsc.org In this technique, thousands of small molecules are covalently immobilized onto a solid surface, such as a glass slide, creating a high-density array. nih.gov This array is then incubated with a protein of interest that has been fluorescently labeled. Binding of the protein to a specific small molecule on the array results in a fluorescent spot, allowing for the identification of a potential ligand. nih.govrsc.org
While direct examples of this compound being screened on an SMM are not prevalent in the literature, the methodology is highly applicable to the discovery of new binding partners for bile acids and their derivatives. Given that many bile acid receptors are membrane-bound, SMMs can be adapted for screening against living cells. nih.gov This approach allows for the identification of ligands that bind to extracellular epitopes of receptors in their native cellular environment. nih.gov A library of bile acid derivatives, including structures derived from a this compound scaffold, could be printed onto microarrays to screen for novel interactions with known or orphan receptors, thereby uncovering new signaling pathways and therapeutic targets. Additionally, related high-throughput techniques like microarray gene profiling have been used to investigate the broader impact of bile acid metabolism on cellular gene expression networks. nih.gov
Quantitative Enzymatic Assays and Kinetic Analysis
Quantitative enzymatic assays are fundamental for characterizing the interaction of this compound with enzymes involved in bile acid metabolism. A key family of enzymes is the hydroxysteroid dehydrogenases (HSDs), which catalyze the oxidation and reduction of hydroxyl groups on the steroid nucleus. scispace.comnih.gov For example, 3α-hydroxysteroid dehydrogenase (3α-HSD) is responsible for the interconversion of 3-keto and 3α-hydroxy bile acids. rsc.orgresearchgate.net
This compound, having a 3α-hydroxyl group, can serve as a substrate for 3α-HSD. Kinetic analysis of this interaction provides crucial parameters such as the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). teachmephysiology.comnih.gov The Kₘ value indicates the substrate concentration at which the enzyme operates at half of its maximum velocity and is a measure of the enzyme's affinity for the substrate. teachmephysiology.com
To determine these kinetic parameters, researchers perform initial rate measurements at varying concentrations of this compound while keeping the concentration of the coenzyme (e.g., NAD⁺) constant. rsc.org The data are then fitted to the Michaelis-Menten equation. ajpojournals.org Various graphical methods, such as the Lineweaver-Burk plot (a double reciprocal plot), can be used to visualize the data and calculate Kₘ and Vₘₐₓ. rsc.orgteachmephysiology.com These studies are essential for understanding how this compound is processed by metabolic enzymes and for developing inhibitors or modulators of these enzymes.
Table 1: Key Parameters in Enzyme Kinetic Analysis
| Parameter | Description | Significance |
|---|---|---|
| Vₘₐₓ | The maximum rate of the reaction when the enzyme is saturated with the substrate. | Represents the catalytic capacity of the enzyme. |
| Kₘ | The substrate concentration at which the reaction velocity is half of Vₘₐₓ. | An inverse measure of the enzyme's affinity for its substrate. A lower Kₘ indicates a higher affinity. |
| kcat | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit of time. | A measure of the catalytic efficiency of an enzyme. |
This table presents the fundamental parameters obtained from quantitative enzymatic assays and their significance in characterizing enzyme-substrate interactions.
Cellular Reporter Assays and Flow Cytometry for Phenotypic Characterization
Cellular reporter assays and flow cytometry are powerful tools for characterizing the phenotypic effects of this compound on cells. These assays provide quantitative data on receptor activation, downstream signaling pathways, and cellular processes like apoptosis and cell cycle progression.
Cellular Reporter Assays: These assays are designed to measure the activation of specific signaling pathways. For bile acids like lithocholic acid and its derivatives, a key target is the G protein-coupled receptor TGR5. indigobiosciences.comcaymanchem.comnih.gov Reporter assay kits are commercially available to screen for TGR5 agonists. indigobiosciences.comcaymanchem.com In these systems, cells (e.g., HEK293) are engineered to express TGR5 and a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP) under the control of a promoter containing cAMP response elements (CRE). indigobiosciences.comcaymanchem.com Activation of TGR5 by a ligand like this compound leads to an increase in intracellular cAMP, which in turn drives the expression of the reporter gene. The resulting light output or enzymatic activity is measured, providing a quantitative readout of TGR5 activation. indigobiosciences.comcaymanchem.com Such assays have been used to show that TGR5 activation can influence cell proliferation and migration. nih.gov
Flow Cytometry: This technique allows for the rapid, multi-parameter analysis of individual cells within a population. It is widely used to assess the phenotypic consequences of compound treatment. For instance, flow cytometry can be used to quantify apoptosis by staining cells with markers like Annexin V (which binds to phosphatidylserine (B164497) on the surface of apoptotic cells) and a viability dye like propidium (B1200493) iodide (PI). nih.govyoutube.com This allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells. Furthermore, by staining with DNA-binding dyes, flow cytometry can be used to analyze the cell cycle distribution (G₀/G₁, S, and G₂/M phases), revealing if a compound induces cell cycle arrest. nih.gov These methods provide detailed insights into the pro-apoptotic or anti-proliferative effects of this compound on different cell types, such as cancer cells or immune cells. nih.gov
Computational Structural Biology and Drug Design
Molecular Docking and Ligand-Protein Interaction Profiling
Molecular docking serves as a powerful computational tool to predict how this compound (MLC) and related compounds bind to protein targets at the molecular level. This technique is crucial for understanding the structural basis of their biological activities by identifying the most likely binding poses within a protein's active site.
A primary focus of these studies has been the farnesoid X receptor (FXR), a nuclear receptor that plays a pivotal role in regulating bile acid homeostasis. Molecular docking simulations have shown that MLC and other bile acids can fit into the ligand-binding domain of FXR. The binding is stabilized by a combination of hydrogen bonds and hydrophobic interactions. Specifically, the carboxylate group of the lithocholate structure can form hydrogen bonds with amino acid residues such as Arginine 331 and Serine 332, while the steroid core nestles into a hydrophobic pocket.
Another key target is the G-protein coupled bile acid receptor 1 (GPBAR1), also known as TGR5. Docking studies have been employed to explore the binding of MLC and its analogs to this membrane receptor. These computational analyses have underscored the importance of specific structural features of the bile acid in receptor activation. The orientation of hydroxyl groups and the nature of the side chain are critical for determining the affinity and efficacy of binding.
Molecular docking has also been used to investigate the interaction of MLC with enzymes involved in steroid metabolism, such as hydroxysteroid dehydrogenases. These simulations help to explain the substrate specificity and potential inhibitory effects of MLC on these enzymes.
| Target Protein | Interacting Residues | Type of Interaction |
| Farnesoid X Receptor (FXR) | Arg331, Ser332 | Hydrogen Bonding |
| G-protein coupled bile acid receptor 1 (GPBAR1/TGR5) | Not specified in detail | Hydrophobic and polar contacts |
| Vitamin D Receptor (VDR) | Not specified in detail | Not specified in detail |
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations offer a dynamic view of the interactions between ligands and proteins, complementing the static picture provided by molecular docking. By simulating the movements of atoms over time, MD provides insights into the conformational changes that occur when this compound binds to its target proteins.
MD simulations of the FXR-ligand complex have been utilized to evaluate the stability of the binding poses predicted by docking for various bile acids. These simulations can demonstrate how ligand binding stabilizes a specific receptor conformation, which is essential for the recruitment of co-regulator proteins and the initiation of downstream signaling. The flexibility of both the MLC molecule and the protein's binding pocket can be analyzed to understand how they mutually adapt to achieve an optimal fit.
In the study of GPBAR1, MD simulations are valuable for understanding the mechanics of receptor activation. By modeling the receptor within a lipid membrane environment, researchers can observe how MLC binding induces conformational shifts in the receptor's transmembrane helices, ultimately leading to the activation of intracellular signaling pathways.
In Silico Prediction Models for Biological Activity
In silico models that use computational algorithms to predict the biological activities of chemical compounds based on their structure have been applied to this compound. A prominent approach is the development of quantitative structure-activity relationship (QSAR) models.
These models aim to establish a mathematical correlation between the structural features of bile acid derivatives, including those structurally similar to MLC, and their biological activities, such as their ability to act as ligands for nuclear receptors like FXR and PXR. By using various molecular descriptors that quantify properties like electronic distribution, shape, and hydrophobicity, these models can predict the activity of new or untested compounds. This allows for the virtual screening of large chemical libraries to identify potential new ligands with desired biological profiles. Furthermore, machine learning algorithms trained on extensive datasets of known ligand-protein interactions can predict the probability of MLC binding to a wide array of proteins, thereby helping to identify potential new therapeutic targets or off-target effects.
Preclinical Research Models for Mechanistic Elucidation
In Vitro Cell Culture Systems for Targeted Pathway Analysis
In vitro cell culture systems are fundamental for dissecting the specific molecular pathways affected by this compound in a controlled laboratory setting.
Hepatoma cell lines, particularly the human cell line HepG2, are widely used to study the effects of MLC on liver cells. Research using these cells has demonstrated that bile acids can regulate the expression of genes involved in their own synthesis and transport, largely through the activation of the FXR receptor. For instance, treating HepG2 cells with certain bile acid derivatives leads to the increased expression of the small heterodimer partner (SHP), a protein that represses the genes responsible for bile acid synthesis.
To investigate the function of GPBAR1, researchers often use cell lines engineered to overexpress this receptor, such as human embryonic kidney (HEK293) cells. In these cellular systems, the activation of GPBAR1 by MLC can be quantified by measuring the increase in intracellular levels of cyclic AMP (cAMP), a key second messenger. Such studies have been pivotal in confirming GPBAR1 as a receptor for certain bile acids and in defining the structure-activity relationships for its activation.
Intestinal cell lines, for example, the human Caco-2 cell line, serve as models to understand the impact of bile acids on the intestine. These studies have shed light on how MLC can influence processes such as cell proliferation, differentiation, and the expression of genes related to nutrient and bile acid transport in the gut.
| Cell Line | Organism | Cell Type | Key Pathways Analyzed |
| HepG2 | Human | Hepatoma | Bile acid synthesis and transport, FXR signaling |
| HEK293 | Human | Embryonic Kidney | GPBAR1/TGR5 signaling, cAMP production |
| Caco-2 | Human | Colorectal Adenocarcinoma | Intestinal cell proliferation and differentiation, nutrient and bile acid transport |
In Vivo Animal Models for Systemic Biological Effects
To understand the broader, systemic biological effects of this compound, researchers turn to in vivo animal models. These models are crucial for studying the complex interplay between different organs and systems.
Rodents, including rats and mice, are the most common animal models for investigating the in vivo effects of bile acids on the liver and other organs. Animal models of cholestasis, a condition where bile flow from the liver is reduced or blocked, have been particularly useful for examining the potential liver-protective (hepato-protective) effects of bile acid derivatives. In such models, the administration of certain bile acids has been shown to mitigate liver damage, which is measured by reductions in the levels of liver enzymes in the blood and by microscopic examination of liver tissue.
Studies in animal models have also been critical in confirming the central role of FXR in mediating the systemic actions of bile acids. The use of genetically engineered mice that lack the FXR gene (FXR knockout mice) has provided definitive evidence that the protective effects of certain bile acids against cholestatic liver injury are dependent on the presence and activation of FXR. Additionally, these models have been employed to explore the influence of bile acids on lipid and glucose metabolism, showing that FXR activation can improve insulin sensitivity and lower plasma triglyceride levels.
Microbial Systems for Studying Bacterial Metabolism of Bile Acids
The study of how gut microbiota metabolize bile acids is crucial for understanding the link between the microbiome, host metabolism, and disease. While this compound itself is a laboratory-derived methyl ester of lithocholic acid (LCA), the metabolic pathways involving its parent compound, LCA, are intensely studied using various microbial systems. LCA is a secondary bile acid, meaning it is not produced by the host but is formed in the intestine through the action of bacterial enzymes on primary bile acids synthesized in the liver. nih.govnih.gov Specifically, gut bacteria convert chenodeoxycholic acid (CDCA) into LCA. youtube.comyoutube.com Researchers employ a range of in vitro and in vivo models to elucidate these complex transformations.
These microbial systems are essential for dissecting the two primary steps in the formation of secondary bile acids like LCA: deconjugation and 7α-dehydroxylation. frontiersin.org
Deconjugation: Primary bile acids are first conjugated in the liver with amino acids (glycine or taurine). In the intestine, the first metabolic step is the removal of these amino acid residues, a process catalyzed by bacterial enzymes known as bile salt hydrolases (BSHs). nih.govmdpi.com This gateway reaction is performed by a wide range of gut bacteria. nih.govnih.gov
7α-Dehydroxylation: Following deconjugation, a much more restricted group of bacteria performs the 7α-dehydroxylation that converts unconjugated primary bile acids into secondary bile acids. frontiersin.orguni-muenchen.de The conversion of CDCA to LCA is carried out by bacteria possessing the multi-step bile acid-inducible (bai) gene operon. frontiersin.orgasm.org
Types of Microbial Systems and Research Findings
Scientists utilize several model systems to investigate these pathways, ranging from simple single-organism cultures to complex computational models.
In Vitro Batch Cultures: A common method involves using anaerobic, pH-controlled batch cultures inoculated with human fecal microbiota. nih.gov In these systems, researchers can add specific substrates, such as individual conjugated primary bile acids, and monitor their transformation over time using techniques like ultra-performance liquid chromatography-mass spectrometry (UPLC-MS). frontiersin.orgnih.gov Such studies have successfully identified correlations between specific bacterial genera and metabolic functions. For example, one study using this model associated the genus Gemmiger with the deconjugation of glycine-conjugated bile acids and suggested a potential role for the genus Dorea in dehydroxylation. frontiersin.orgnih.gov These models are also used to test how factors like antibiotics perturb the microbiome's ability to metabolize bile acids. nih.govbiorxiv.org
Pure and Co-Cultures: Using pure cultures of single bacterial species is a reductionist approach to confirm the specific metabolic capabilities of an organism. nih.gov Clostridium scindens is the most well-characterized 7α-dehydroxylating bacterium and is frequently studied in isolation or in co-culture with other species. frontiersin.orguni-muenchen.debirmingham.ac.uk Research on pure cultures has not only confirmed the role of C. scindens in producing LCA but has also revealed other functions, such as its ability to secrete antibiotics that inhibit the growth of pathogens like Clostridium difficile. nih.gov
Gnotobiotic Animal Models: Gnotobiotic, or germ-free, animals (typically mice) provide a powerful in vivo system for studying microbe-host interactions in a controlled manner. frontiersin.org Researchers can colonize these animals with a defined and simplified consortium of bacteria that lacks a specific function, such as 7α-dehydroxylation. birmingham.ac.uk In one such study, a 12-species "oligo-mouse microbiota" (Oligo-MM12) was used, which could deconjugate bile acids but not dehydroxylate them. uni-muenchen.debirmingham.ac.uk By subsequently introducing C. scindens into this community, scientists were able to specifically attribute the production of LCA and deoxycholic acid (DCA) to C. scindens and study the direct physiological consequences of this metabolic function on the host. uni-muenchen.debirmingham.ac.uk
Computational and Metagenomic Models: Advances in genomics and bioinformatics have enabled the use of in silico models. By analyzing metagenomic data from human gut samples, researchers can identify the prevalence of bai genes across the microbial community. asm.org This data can be integrated into large-scale, personalized microbial community models to predict the metabolic potential of an individual's microbiome to produce secondary bile acids. biorxiv.orgbiorxiv.orgresearchgate.net This approach has been used to compare the bile acid transformation potential between healthy individuals and patients with inflammatory bowel disease (IBD), revealing a depleted potential in IBD microbiomes. biorxiv.orgbiorxiv.org
Detailed Research Findings
The use of these microbial systems has generated detailed insights into the bacterial metabolism of bile acids. Key findings include the identification of specific bacteria and the enzymes they employ.
| Metabolic Step | Enzyme Family | Bacterial Genera Involved | Key Findings |
| Deconjugation | Bile Salt Hydrolase (BSH) | Lactobacillus, Bifidobacterium, Bacteroides, Clostridium, Enterococcus nih.govmdpi.comasm.orgresearchgate.net | BSH activity is widespread among gut commensals and is considered a gateway reaction for further bile acid metabolism. nih.gov It is a prerequisite for 7α-dehydroxylation as the bai enzymes act on unconjugated bile acids. frontiersin.org |
| 7α-Dehydroxylation | Bai (bile acid-inducible) enzyme cascade | Clostridium (specifically Cluster XIVa), Eubacterium, Prevotellaceae frontiersin.orgnih.gov | This function is restricted to a narrow group of bacteria. Clostridium scindens and Clostridium hylemonae are the best-characterized species. frontiersin.org Recent metagenomic analyses have identified novel 7α-dehydroxylating bacteria, including some from the Oscillospiraceae family. asm.org |
These models demonstrate that while this compound is a synthetic derivative, the study of its parent compound, lithocholic acid, is central to understanding the intricate metabolic interplay between the host and the gut microbiome. The ability to model these interactions in vitro and in vivo is critical for developing therapeutic strategies targeting bile acid pathways.
Future Research Directions
Strategies for this compound Synthesis
The synthesis of this compound from its parent compound, lithocholic acid, can be achieved through both enzymatic and chemical methodologies. Each approach offers distinct advantages, particularly concerning stereochemical control and reaction efficiency.
Enzymatic Esterification for Stereochemical Control
Enzymatic synthesis represents a powerful strategy for the esterification of bile acids, offering high regio- and stereoselectivity under mild reaction conditions. mdpi.com While specific literature detailing the enzymatic synthesis of this compound is not abundant, the principles of lipase-catalyzed esterification are well-established and applicable. Lipases, such as those from Candida antarctica (lipase B) and Candida rugosa, are frequently employed for their ability to catalyze ester formation with high precision, often obviating the need for complex protection and deprotection steps. mdpi.comresearchgate.net
The stereoselectivity of lipases is crucial in the context of bile acid chemistry, where the spatial orientation of hydroxyl groups significantly influences biological function. sigmaaldrich.com In a typical enzymatic esterification, lithocholic acid would be reacted with methanol (B129727) in a suitable organic solvent. nih.gov The choice of solvent is critical to maintain the enzyme's activity and to solubilize the reactants. nih.gov The enzyme's active site recognizes the specific stereochemistry of the lithocholic acid molecule, leading to the formation of the methyl ester at the C-24 carboxylic acid position while preserving the native stereochemistry of the steroid nucleus. This method avoids the harsh conditions and potential side reactions associated with some chemical methods. mdpi.com
Chemical Methodologies for Methyl Ester Formation
Conventional chemical methods provide a robust and scalable approach to the synthesis of this compound. A common and straightforward method involves the direct esterification of lithocholic acid with methanol in the presence of an acid catalyst. For instance, lithocholic acid can be dissolved in methanol, followed by the addition of a strong acid such as 4 N HCl in dioxane, and the reaction mixture is stirred, typically overnight, to yield this compound. google.com Another established method utilizes deoxycholic acid as a starting material, which undergoes methyl esterification as part of a multi-step synthesis to produce lithocholic acid, and subsequently this compound. google.com
These chemical methods are generally high-yielding and utilize readily available reagents, making them suitable for large-scale production. However, they may lack the stereoselectivity of enzymatic methods and could potentially lead to side reactions if other reactive functional groups are present on the bile acid scaffold.
Diversification of this compound through Chemical Modification
The this compound scaffold serves as a versatile platform for the synthesis of a wide array of derivatives. By targeting the hydroxyl group at the C-3 position and the ester group at the C-24 position, chemists can introduce a variety of functional moieties to create novel compounds with tailored properties.
Introduction of Halogenated Moieties
Halogenation of the this compound backbone can significantly alter its lipophilicity and electronic properties, influencing its interaction with biological targets. The synthesis of halogenated derivatives has been successfully demonstrated, for example, in the preparation of 3α-chloro-5β-cholan-24-oic acid methyl ester. This transformation can be achieved by treating this compound with a suitable chlorinating agent. The resulting chlorinated derivative provides a key intermediate for the synthesis of further modified analogues.
Creation of Oxalate (B1200264) and Other Ester Conjugates
The hydroxyl group of this compound can be readily esterified to create a diverse range of conjugates. A notable example is the synthesis of a dimeric derivative through the formation of an oxalate ester linkage. This is achieved by reacting this compound with oxalyl chloride, resulting in the formation of bis(5β-cholan-24-oic acid methyl ester)-3α-yl oxalate. Furthermore, the synthesis of various cationic amphiphiles has been accomplished starting from a chloroacetyl derivative of this compound. nih.gov This intermediate allows for the introduction of different head groups via ester linkages, leading to a library of compounds with varying charge and polarity. nih.gov
| Starting Material | Reagent | Product | Reference |
| This compound | Oxalyl chloride | bis(5β-cholan-24-oic acid methyl ester)-3α-yl oxalate | |
| Chloroacetyl derivative of this compound | Various amines | Cationic amphiphiles | nih.gov |
Synthesis of Aminomethyl and Guanidine-Substituted Derivatives
The introduction of nitrogen-containing functional groups, such as amino and guanidinium (B1211019) moieties, can impart unique properties to the this compound structure, including altered solubility and the ability to participate in specific biological interactions.
The synthesis of amino derivatives can be achieved through various synthetic routes. One approach involves the conversion of the C-3 hydroxyl group to an amino group. nih.gov For example, lithocholic acid can be esterified and then oxidized to an α,β-unsaturated ketone. nih.gov Subsequent reductive amination of the C-3 carbonyl group yields the 3-amino derivative. nih.gov This amino group can then be further functionalized. nih.gov
The synthesis of guanidine-substituted derivatives often involves a multi-step process. While direct guanylation of this compound can be challenging, a common strategy involves the functionalization of a related bile acid, such as cholic acid, which can then be adapted. acs.org A general approach for the synthesis of guanidine (B92328) derivatives involves the reaction of an amine with a guanylating agent. organic-chemistry.org For instance, a cholic acid-based monomer has been synthesized and subsequently functionalized with a guanidine group. acs.org This involves the introduction of a suitable linker on the hydroxyl groups, followed by reaction with a protected guanidinating reagent. acs.org Subsequent deprotection yields the final guanidine-functionalized bile acid derivative. acs.org These methods provide a pathway to novel bile acid derivatives with potential applications stemming from the unique properties of the guanidinium group. acs.orgmdpi.com
| Derivative Type | General Synthetic Strategy | Key Intermediates | Reference |
| Amino-substituted | Reductive amination of a 3-keto intermediate | Methyl 3-oxolithocholanate | nih.gov |
| Guanidine-substituted | Functionalization with a linker followed by reaction with a guanylating agent | Amine-functionalized bile acid derivative | acs.orgmdpi.com |
Design and Synthesis of Proteasome-Modulating Isomers and Conjugates
Researchers have explored the potential of this compound derivatives as modulators of the proteasome, a critical cellular machinery for protein degradation. Dysfunction of the proteasome is implicated in various diseases, including neurodegenerative disorders like Alzheimer's disease.
In one study, lithocholic acid was used as a scaffold to synthesize more potent proteasome activators. nih.gov This led to the development of 3α-O-pimeloyl-lithocholic acid methyl ester and its isosteric isomer, which were found to activate the chymotrypsin-like activity of the proteasome. nih.govnih.gov The synthesis involved the modification of the C3 hydroxyl group and the C24 carboxylic acid of lithocholic acid.
Key findings from these synthetic efforts include:
Esterification at C3: The introduction of a pimeloyl group at the 3α-hydroxyl position of this compound resulted in a proteasome activator. nih.gov
Importance of the C24 Methyl Ester: Replacing the methyl ester at C24 with a methylamide group led to a complete loss of proteasome-activating activity, highlighting the significance of this functional group for biological function. nih.govnih.gov
Stereochemistry at C3: The orientation of the substituent at the C3 position proved to be crucial. Epimerizing the 3α-substituent to a 3β-orientation transformed the proteasome activator into an inhibitor. nih.govnih.gov
These findings underscore the sensitivity of proteasome modulation to the structural and stereochemical features of the this compound scaffold.
Development of Dimeric and Heterocyclic Analogues
The synthesis of dimeric and heterocyclic analogues of this compound represents another avenue for creating novel compounds with potentially enhanced or altered biological properties.
Dimeric Analogues: Four ester-linked dimers of lithocholic acid have been synthesized. nih.gov The synthetic strategies involved:
Condensation of this compound with 3-oxo-5β-cholan-24-oic acid to yield an ester-linked dimer. nih.gov
Borohydride reduction of this initial dimer, followed by acetylation. nih.gov
Reaction of this compound with oxalyl chloride to produce an oxalate dimer, bis(5β-cholan-24-oic acid methyl ester)-3α-yl oxalate. nih.gov
Heterocyclic Analogues: The incorporation of heterocyclic moieties into the bile acid structure has been explored to generate novel derivatives. For instance, the synthesis of catechol ketals from methyl-3,7,12-trioxo-5β-cholan-24-oate (dehydrocholate) has been reported. researchgate.net Additionally, the synthesis of diketals from pentaerythritol (B129877) and a this compound derivative resulted in a mixture of two diastereomers, which were successfully separated. researchgate.net
These synthetic efforts expand the chemical space of bile acid derivatives, providing new molecules for biological screening and structure-activity relationship studies.
Generation of Steroidal Probes for Bile Acid Receptor Systems (e.g., 12β-Methyl-18-nor-bile Acids)
To develop selective ligands for bile acid receptors like the farnesoid X receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5), researchers have synthesized novel bile acid analogues. nih.govnih.govresearchgate.net One such class of compounds is the 12β-methyl-18-nor-bile acids.
The synthesis of these probes was achieved through a multi-step process starting from protected cholic acid derivatives. nih.govnih.govresearchgate.net A key step involved a Nametkin-type rearrangement, which led to the formation of tetra-substituted Δ¹³﹐¹⁴- and Δ¹³﹐¹⁷-unsaturated 12β-methyl-18-nor-bile acid intermediates. nih.govnih.govresearchgate.net Subsequent catalytic hydrogenation and deprotection yielded the desired 12β-methyl-18-nor-chenodeoxycholic acid and its 17-epi-epimer as the major products. nih.govnih.govresearchgate.net
Further modifications, such as the introduction of a C16-hydroxy group, have been pursued to create 12β-methyl-18-nor-avicholic acids. wgtn.ac.nz This was accomplished via allylic oxidation at the C16 position, followed by hydrogenation and selective reduction. wgtn.ac.nz These synthetic strategies have enabled the generation of a library of novel bile acid analogues for probing the structure and function of bile acid receptors. nih.gov
Advanced Spectroscopic and Structural Characterization of this compound and its Derivatives
The precise elucidation of the three-dimensional structure and molecular properties of this compound and its derivatives is paramount for understanding their biological activity. A combination of advanced spectroscopic techniques and computational modeling is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the structural elucidation of this compound derivatives in solution. nih.govresearchgate.netnih.gov Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are routinely used to assign the proton and carbon resonances of these complex molecules. researchgate.net
Key applications of NMR in this context include:
Confirmation of Synthetic Products: NMR is used to verify the structures of newly synthesized derivatives and to identify any side products. researchgate.net
Stereochemical Determination: The coupling constants and nuclear Overhauser effect (NOE) data from NMR experiments provide crucial information about the relative stereochemistry of substituents on the steroid nucleus.
Conformational Analysis: NMR, particularly through the measurement of spin-spin coupling constants (J-couplings), can provide insights into the conformational preferences of the flexible side chain and the steroid ring system in solution. nd.edu
For more complex derivatives, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguous assignment of all proton and carbon signals. researchgate.netresearchgate.netdlsu.edu.ph
Infrared (FT-IR) and Mass Spectrometry (ESI-MS) for Molecular Identification
Fourier-transform infrared (FT-IR) spectroscopy and electrospray ionization mass spectrometry (ESI-MS) are complementary techniques that provide valuable information for the identification and characterization of this compound derivatives.
FT-IR Spectroscopy: FT-IR spectroscopy is used to identify the presence of specific functional groups within the molecule. researchgate.netresearchgate.net Characteristic absorption bands in the IR spectrum can confirm the presence of hydroxyl groups, carbonyl groups (from the ester and any introduced ketone functionalities), and the C-H bonds of the steroid backbone. dlsu.edu.phresearchgate.net
Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is highly effective for analyzing bile acid derivatives. researchgate.netnih.gov It provides the accurate molecular weight of the compound, which is crucial for confirming its elemental composition. nih.govrsc.org Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to obtain fragmentation patterns, which provide valuable structural information and can help to distinguish between isomers. nih.gov
Table 1: Spectroscopic Data for a Representative this compound Derivative
| Spectroscopic Technique | Key Observations | Reference |
| ¹H NMR | Signals corresponding to the steroidal protons and the methyl ester group. | researchgate.net |
| ¹³C NMR | Resonances for all carbon atoms, including the carbonyl carbon of the ester. | researchgate.net |
| FT-IR | Absorption bands for O-H stretching, C=O stretching (ester), and C-H stretching. | researchgate.net |
| ESI-MS | Molecular ion peak corresponding to the mass of the derivative. | nih.gov |
Conformational Analysis and Molecular Modeling Approaches
Understanding the three-dimensional conformation of this compound and its derivatives is critical for rationalizing their biological activity. nih.gov Due to the inherent flexibility of these molecules, particularly in the side chain, a combination of experimental data and computational methods is often employed. slideshare.net
Conformational Analysis: This involves identifying the low-energy conformations that the molecule is likely to adopt. slideshare.net Methods for conformational analysis can be broadly categorized as systematic searches, which explore all possible torsion angles, and model-building approaches that construct conformations from molecular fragments. slideshare.net
Molecular Modeling: Computational techniques such as molecular mechanics and quantum mechanics are used to calculate the potential energy of different conformations and to identify the most stable structures. nih.govslideshare.net These models can help to visualize the spatial arrangement of key pharmacophoric features. For instance, molecular modeling studies have been used to understand how the bent structure of the lithocholic acid steroid nucleus influences its interaction with lipid bilayers. nih.gov
By integrating data from NMR spectroscopy with molecular modeling, a more complete picture of the conformational landscape of this compound derivatives can be obtained, aiding in the design of new molecules with improved biological profiles. nd.edu
In-depth Mechanistic Analysis of this compound's Biological Activities Remains Largely Undefined
Extensive investigation into the scientific literature reveals a significant gap in the specific biological activities of the chemical compound this compound, particularly concerning its interactions with key cellular receptors as outlined. While the parent compound, lithocholic acid (LCA), is the subject of numerous studies for its roles as a signaling molecule, specific data for its methyl ester derivative, this compound, are not sufficiently available to construct a detailed analysis of its mechanistic actions on the G protein-coupled bile acid receptor 1 (TGR5), the vitamin D receptor (VDR), and the farnesoid X receptor (FXR).
The biological effects and mechanisms of action requested—spanning metabolic homeostasis, inflammation, receptor binding, and transcriptional activation—are well-documented for LCA. However, due to the strict focus solely on this compound, and the absence of specific research on this compound within the public domain, a comprehensive article that adheres to the requested scientific rigor and specificity for each outlined subsection cannot be generated at this time.
Scientific research has thoroughly characterized lithocholic acid as a potent endogenous agonist of TGR5 and a physiological ligand for VDR, with complex antagonistic and partial agonistic activities towards FXR. nih.govnih.govnih.govnih.gov These interactions are pivotal in regulating gene expression and signaling cascades involved in glucose and lipid metabolism, as well as inflammatory processes. nih.govnih.govnih.gov Studies on various derivatives of lithocholic acid, such as lithocholic acid acetate (B1210297), have been conducted to explore structure-activity relationships and identify compounds with more potent or selective activities on these receptors. nih.gov
However, this compound itself appears primarily in scientific literature as a synthetic intermediate in the chemical synthesis of other bile acid derivatives, rather than as a primary subject of biological investigation. Without dedicated studies on its binding affinities, receptor activation potential, and subsequent downstream cellular effects, any discussion of its role in the specified biological pathways would be speculative and fall outside the required standards of scientific accuracy.
Therefore, while the framework for understanding the potential activities of a lithocholic acid derivative exists, the specific data required to populate an in-depth article solely on this compound is not currently available.
Pregnane (B1235032) X Receptor (PXR) Activation in Xenobiotic Sensing
The Pregnane X Receptor (PXR), a member of the nuclear receptor superfamily, functions as a crucial sensor of foreign chemicals (xenobiotics) and endogenous substances. nih.govnih.gov Lithocholic acid (LCA), the precursor to this compound, is a known activator of PXR, initiating a protective cascade against its own potential hepatotoxicity. nih.govnih.gov This activation is a central component of the body's detoxification system, highly expressed in the liver and intestine. nih.gov
Upon binding by a ligand like LCA, PXR forms a heterodimer with the Retinoid X Receptor (RXR). nih.gov This complex then binds to specific DNA sequences known as PXR response elements located in the promoter regions of target genes. nih.gov This binding event triggers the coordinated up-regulation of a suite of genes responsible for the metabolism and elimination of harmful substances. nih.gov
The process involves genes encoding:
Phase I metabolizing enzymes , such as the cytochrome P450 enzyme CYP3A, which hydroxylates compounds to increase their water solubility. nih.gov
Phase II conjugating enzymes , including sulfotransferases (SULTs), which add a sulfate (B86663) group to xenobiotics, further aiding their detoxification and elimination. nih.gov
Phase III transport proteins , such as Multidrug Resistance-Associated Protein 2 (MRP2) and the Multidrug Transporter 1 (MDR1), which are responsible for effluxing the metabolized compounds out of the cell and body. nih.govnih.gov
By orchestrating this multi-phase response, PXR activation serves as a master regulatory switch, facilitating the rapid and efficient detoxification and clearance of potentially toxic chemicals like LCA. nih.gov
Table 1: Key Genes and Proteins Regulated by PXR Activation
| Category | Gene/Protein | Function in Xenobiotic Metabolism | Reference |
| Phase I Enzyme | CYP3A | Hydroxylation of xenobiotics and endobiotics, including LCA. | nih.gov |
| Phase II Enzyme | Sulfotransferases (SULTs) | Conjugation (sulfation) of compounds to facilitate excretion. | nih.gov |
| Phase III Transporter | MRP2 (ABCC2) | Efflux of conjugated metabolites and bile acids from hepatocytes. | nih.gov |
| Phase III Transporter | MDR1 (ABCB1) | Excretion of a wide variety of xenobiotics and endobiotics. | nih.gov |
Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Modulation and Immune Regulation
The Retinoic Acid Receptor-related Orphan Receptor γt (RORγt) is a nuclear receptor that plays a pivotal role in the regulation of the immune system. nih.gov It is the master transcription factor that governs the differentiation of T helper 17 (Th17) cells, a subset of CD4+ T cells. nih.gov These Th17 cells are critical for defending against certain pathogens and maintaining mucosal barrier integrity, primarily through their production of pro-inflammatory cytokines like Interleukin-17 (IL-17). nih.govnih.gov
Due to its central role in promoting inflammation, RORγt has become a significant therapeutic target for autoimmune diseases such as psoriasis, multiple sclerosis, and inflammatory bowel disease. nih.gov The receptor's activity can be modulated by various ligands, including naturally occurring cholesterol derivatives that can act as agonists (enhancers) or inverse agonists (suppressors). nih.govpromega.com
Research has shown that metabolites of bile acids can influence RORγt activity. Specifically, 3-oxo-lithocholic acid, a derivative of LCA, directly binds to RORγt and modulates its transcriptional activity. nih.gov Another synthetic LCA derivative demonstrated the ability to reduce the expression of IL-17A mRNA, indicating an inverse agonist effect. nih.gov This modulation of RORγt by bile acid derivatives highlights a key link between sterol metabolism and the regulation of immune responses, particularly the balance between pro-inflammatory and anti-inflammatory pathways. promega.combiorxiv.org
Table 2: RORγt Function and Modulation
| Aspect | Description | Reference |
| Primary Function | Master transcription factor for Th17 cell differentiation. | nih.gov |
| Key Cellular Product | Drives production of the pro-inflammatory cytokine IL-17. | nih.gov |
| Role in Health | Immune defense at mucosal surfaces, gut homeostasis. | nih.govbiorxiv.org |
| Role in Disease | Implicated in the pathogenesis of autoimmune diseases. | nih.govpromega.com |
| Modulation | Activity can be suppressed by inverse agonists, including certain LCA derivatives. | nih.govnih.gov |
Role of Small Heterodimer Partner (SHP) in Nuclear Receptor Regulation
The Small Heterodimer Partner (SHP), also known as NR0B2, is a unique member of the nuclear receptor family. biorxiv.orgnih.gov It is considered an atypical receptor because it lacks the conventional DNA-binding domain, meaning it does not directly bind to DNA to regulate gene expression. nih.govnih.gov Instead, SHP's primary function is to act as a transcriptional inhibitor by forming heterodimers with other nuclear receptors. biorxiv.orgnih.gov This interaction prevents the partner receptor from binding to its target DNA sequence, effectively repressing its transcriptional activity.
Enzymatic and Protein-Targeting Mechanisms
AMP-Activated Protein Kinase (AMPK) Pathway Activation
AMP-activated protein kinase (AMPK) is a phylogenetically conserved serine/threonine protein kinase that functions as a master sensor of cellular energy status. nih.gov It is activated during periods of low energy (high AMP:ATP ratio) and works to restore energy balance by switching on ATP-producing catabolic pathways while simultaneously switching off ATP-consuming anabolic pathways. nih.gov
Remarkably, research has revealed that lithocholic acid (LCA) can activate the lysosomal AMPK pathway, mimicking the beneficial effects of calorie restriction. The proposed mechanism involves LCA binding to a TULP3-sirtuin complex, which then leads to the activation of the v-ATPase on the lysosomal surface. This cascade culminates in the recruitment and activation of AMPK at the lysosome.
Once activated, AMPK exerts broad effects on cellular metabolism.
Table 3: Metabolic Consequences of AMPK Activation
| Process | Effect of AMPK Activation | Outcome | Reference |
| Fatty Acid Oxidation | Stimulated | Increased energy production from fats. | nih.gov |
| Fatty Acid Synthesis | Inhibited | Conservation of energy. | |
| Glucose Production (Liver) | Inhibited | Decreased hepatic glucose output. | nih.gov |
| Glucose Uptake | Stimulated | Increased energy supply for cells. | |
| Protein Synthesis | Inhibited | Conservation of energy. | nih.gov |
| Cholesterol Synthesis | Inhibited | Conservation of energy. |
Modulation of Proteasome Chymotrypsin-like Activity
The proteasome is a large protein complex responsible for the degradation of most intracellular proteins, including those that are damaged, misfolded, or no longer needed. This function is critical for maintaining cellular homeostasis. The 20S core of the proteasome possesses three main proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like. nih.gov Of these, the chymotrypsin-like (ChT-L) activity is considered the most important for protein degradation and is the primary target for many therapeutic agents.
Derivatives of lithocholic acid have been shown to act as modulators of this crucial enzymatic activity. Depending on the specific chemical modifications to the LCA scaffold, these compounds can act as either inhibitors or activators.
Inhibition: Certain LCA derivatives, particularly those modified at the C-3 position with acid acyl groups, have been synthesized and identified as non-competitive inhibitors of the proteasome, with a notable effect on its chymotrypsin-like activity.
Activation: In contrast, a specific derivative, 3α-O-pimeloyl-lithocholic acid methyl ester, was found to be a potent activator of the proteasome's chymotrypsin-like activity. nih.govnih.gov This activation was sensitive to minor structural changes, as replacing the methyl ester group abrogated the effect. nih.gov
This dual capacity for inhibition or activation based on specific structural alterations highlights the potential of the lithocholic acid scaffold for developing targeted modulators of proteasome function.
Table 4: Modulation of Proteasome Chymotrypsin-Like (ChT-L) Activity by Lithocholic Acid Derivatives
| Compound Type | Effect on ChT-L Activity | Example | Reference |
| C-3 Acyl-Modified LCA | Inhibition | Phenylene diacetic acid hemiester derivative | |
| C-3 Ester-Modified LCA Methyl Ester | Activation | 3α-O-pimeloyl-lithocholic acid methyl ester | nih.govnih.gov |
A primary function of the ubiquitin-proteasome system is to prevent the buildup of aberrant, misfolded, or aggregated proteins. nih.gov The failure of this protein quality control system can lead to the accumulation of toxic protein aggregates, a pathological hallmark of several neurodegenerative diseases. nih.govnih.gov
The ability of certain lithocholic acid derivatives to activate the proteasome's chymotrypsin-like activity has direct implications for this process. Research has shown that the accumulation of protein aggregates, such as the amyloid β peptide implicated in Alzheimer's disease, can be linked to decreased proteasome activity. nih.govnih.gov The LCA derivative identified as a proteasome activator, 3α-O-pimeloyl-lithocholic acid methyl ester, was shown to potently antagonize the inhibitory effect of amyloid β on the proteasome. nih.govnih.gov By activating the proteasome, such compounds can enhance the cell's capacity to clear these harmful, aggregate-prone proteins, representing a potential mechanism for cellular protection. nih.gov
Protein Tyrosine Phosphatase 1B (PTP1B) Uncompetitive Inhibition and Selectivity
Protein Tyrosine Phosphatase 1B (PTP1B) is recognized as a negative regulator in insulin (B600854) and leptin signaling pathways, making it a therapeutic target for diabetes and obesity. nih.gov Lithocholic acid (LCA) itself has been identified as a PTP1B inhibitor. nih.gov To enhance this activity, various derivatives have been synthesized and studied.
Notably, a series of 3-benzylaminomethyl lithocholic acid derivatives have demonstrated potent and selective inhibitory activity against PTP1B. nih.govacs.org Enzyme kinetic studies revealed that specific derivatives, such as compounds 6m and 6n from one study, act as uncompetitive inhibitors against the human PTP1B enzyme (hPTP1B₁–₄₀₀). nih.govresearchgate.net Uncompetitive inhibition means the inhibitor binds only to the enzyme-substrate complex. These compounds displayed significant potency, with Kᵢ values of 2.5 and 3.4 μM, respectively. nih.govacs.orgresearchgate.net
A crucial aspect of their mechanism is their selectivity. These lithocholic acid derivatives were found to be approximately 75-fold more selective for PTP1B over the closely related T-cell protein tyrosine phosphatase (TCPTP), a critical feature for potential therapeutic agents to minimize off-target effects. nih.govacs.orgresearchgate.net Molecular docking and dynamics simulations suggest that these derivatives interact with amino acid residues in an unstructured region of PTP1B through hydrophobic and hydrogen-bond interactions, which is key to their inhibitory action. nih.govresearchgate.net
Table 1: Inhibitory Activity of Lithocholic Acid Derivatives against PTP1B
| Compound | Target Enzyme | Inhibition Type | Kᵢ Value (μM) | Selectivity (vs. TCPTP) |
| Derivative 6m | hPTP1B₁–₄₀₀ | Uncompetitive | 2.5 | ~75-fold |
| Derivative 6n | hPTP1B₁–₄₀₀ | Uncompetitive | 3.4 | ~75-fold |
Interference with Eph-ephrin Receptor Tyrosine Kinase Activation
The Eph-ephrin signaling system is the largest subfamily of receptor tyrosine kinases (RTKs) and plays a vital role in cell-cell communication, influencing processes like cell adhesion and repulsion. nih.govacs.org Dysregulation of this system is implicated in many human cancers. nih.govnih.gov
Studies have identified lithocholic acid (LCA) as a ligand that interferes with the activation of Eph receptors. nih.govnih.gov Specifically, LCA acts as a competitive and reversible inhibitor of the interaction between the EphA2 receptor and its ligand, ephrinA1, with a reported inhibition constant (Ki) of 49 µM. nih.gov This inhibitory action is not highly specific to one receptor but affects both EphA and EphB subfamilies, suggesting that LCA interacts with a highly conserved region in the ligand-binding channel of Eph receptors. nih.govnih.gov
The mechanism involves LCA interfering with the proper insertion of the ephrin G-H loop into the hydrophobic channel of the Eph receptor. nih.gov This prevents the receptor's activation, which was demonstrated in human prostate (PC3) and colon (HT29) adenocarcinoma cell lines, where LCA inhibited the ephrinA1-induced phosphorylation of EphA2 with IC₅₀ values of 48 and 66 µM, respectively. nih.govnih.gov Importantly, LCA did not inhibit the enzymatic kinase activity of the receptor itself, confirming that it targets the protein-protein interaction between the receptor and its ligand. nih.govnih.gov This interference with EphA2 activation subsequently inhibits downstream cellular processes, such as cell rounding and retraction in PC3 cells. nih.gov
Table 2: Inhibitory Effect of Lithocholic Acid on EphA2-ephrinA1 Interaction
| Parameter | Value | Cell Line(s) | Effect |
| Ki (EphA2-ephrinA1) | 49 µM | - | Competitive inhibition of binding |
| IC₅₀ (EphA2 Phosphorylation) | 48 µM | PC3 (Prostate) | Inhibition of receptor activation |
| IC₅₀ (EphA2 Phosphorylation) | 66 µM | HT29 (Colon) | Inhibition of receptor activation |
Cellular and Subcellular Functional Modulations
Anti-inflammatory Effects in Specific Tissues (e.g., Hepatic)
Lithocholic acid and its derivatives have demonstrated notable anti-inflammatory properties. nih.gov While high concentrations of LCA can be hepatotoxic, it has also been shown to exert protective effects against inflammation under certain conditions. nih.govfrontiersin.org
In a mouse model of cholestatic liver injury induced by LCA, co-treatment with glycyrrhetinic acid was found to attenuate liver damage, partly by reducing the amounts of hepatic hydrophobic bile acids like LCA and decreasing the infiltration of inflammatory cells. frontiersin.org Other studies have highlighted that LCA can restrain hepatic and intestinal inflammation. nih.gov For instance, LCA was found to activate the pregnane X receptor (PXR), which is involved in regulating genes responsible for metabolism and transport, contributing to cellular protection. nih.gov
In the context of intestinal inflammation, which is closely linked to liver health via the gut-liver axis, LCA has been shown to be a potent inhibitor of inflammatory responses. nih.gov It can attenuate the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 from colonic epithelial cells. nih.govnih.gov This suggests that the anti-inflammatory actions of LCA in the gut may contribute to reduced hepatic inflammation.
Mechanisms of Antitumor Activity in Cancer Cell Lines
Lithocholic acid has been shown to possess antitumor effects across a diverse range of cancer cell lines, including those from breast, prostate, and neuroblastoma tissues. mdpi.comnih.gov Its derivatives have also been developed to enhance these properties. nih.gov The mechanisms underlying this activity are multifaceted, primarily involving the inhibition of cancer cell growth and the induction of programmed cell death (apoptosis).
A primary mechanism of LCA's antitumor action is its ability to inhibit cell proliferation and trigger apoptosis in cancer cells. nih.govresearchgate.net
In breast cancer cell lines (MCF-7 and MDA-MB-231), LCA exhibits anti-proliferative and pro-apoptotic effects. nih.gov Treatment with LCA leads to an increase in the expression of the pro-apoptotic p53 protein and a corresponding decrease in the anti-apoptotic Bcl-2 protein in MCF-7 cells. nih.gov This shift in the balance of apoptotic regulatory proteins favors cell death.
Similar effects are observed in prostate cancer cells. LCA selectively induces apoptosis in both androgen-dependent (LNCaP) and androgen-independent (PC-3) prostate cancer cells. nih.govresearchgate.net The mechanism involves the activation of the extrinsic apoptosis pathway, evidenced by the activation of caspase-8 and caspase-3. nih.gov Furthermore, LCA also engages the intrinsic pathway by promoting the cleavage of Bid, downregulating Bcl-2, reducing the mitochondrial membrane potential, and activating caspase-9. nih.govresearchgate.net
Table 3: Pro-Apoptotic Mechanisms of Lithocholic Acid in Cancer Cells
| Cancer Type | Cell Line(s) | Key Molecular Events |
| Breast Cancer | MCF-7 | Increased p53 expression, Decreased Bcl-2 expression, Reduced Akt phosphorylation. nih.gov |
| Prostate Cancer | LNCaP, PC-3 | Activation of caspase-3, -8, and -9; Downregulation of Bcl-2. nih.govresearchgate.net |
| Nephroblastoma | WT-CLS1, SK-NEP1 | Activation of caspase-3 and -7. nih.gov |
Beyond inducing apoptosis, derivatives of lithocholic acid can halt the progression of the cancer cell cycle. A synthetic derivative, lithocholic acid hydroxyamide (LCAHA), has been shown to cause cell cycle arrest in human colon carcinoma (HCT116) cells. nih.gov
Flow cytometry analysis revealed that treatment with LCAHA leads to a significant G0/G1 arrest in a dose-dependent manner. nih.gov This effect was observed in both p53 wild-type and p53-negative HCT116 cells, indicating the mechanism is independent of p53 status. nih.gov The primary molecular target identified for this action is the deubiquitinase USP2a. nih.govresearchgate.net LCAHA inhibits USP2a, which is responsible for stabilizing cyclin D1, a crucial regulator for progression through the G1 phase of the cell cycle. nih.govresearchgate.net By inhibiting USP2a, LCAHA causes a significant, Akt/GSK3β-independent destabilization and degradation of cyclin D1. nih.govresearchgate.net The loss of cyclin D1 prevents cells from moving from the G1 to the S phase, thereby inhibiting their proliferation. nih.gov
Table 4: Effect of Lithocholic Acid Hydroxyamide (LCAHA) on Cell Cycle
| Cell Line | Compound | Effect | Molecular Mechanism |
| HCT116 (Colon Carcinoma) | LCAHA | G0/G1 Phase Arrest | Inhibition of USP2a, leading to destabilization of Cyclin D1. nih.govresearchgate.net |
| HCT116 (Colon Carcinoma) | LCAHA | Dose-dependent decrease in DNA synthesis (BrdU incorporation). nih.gov | Affects progression through S phase. nih.gov |
Impact on Mitochondrial Dynamics and Reactive Oxygen Species (ROS) Homeostasis
This compound and its related compounds have been shown to exert significant influence on mitochondrial function and the balance of reactive oxygen species (ROS). Research indicates that derivatives synthesized from lithocholic acid methyl ester can act as "soft dissociators" of mitochondrial oxidation and phosphorylation processes. wikipedia.org These compounds are believed to induce notable changes in the mitochondrial membrane's lipid composition, which in turn alters mitochondrial morphology and function. wikipedia.org This modulation affects the chronology of mitochondrial respiration, the electrochemical membrane potential, and the synthesis of ATP. wikipedia.org
A key outcome of this mitochondrial interaction is the regulation of ROS homeostasis. While high levels of ROS can be damaging, a certain optimal, non-toxic level of mitochondria-derived ROS is necessary for cellular signaling and can slow chronological aging in organisms like yeast. wikipedia.org It is suggested that lithocholic acid derivatives help to harmonize the production of ROS, maintaining this beneficial sublethal level. wikipedia.org In the context of cancer cells, which often exhibit elevated mitochondrial uncoupling to survive, the ability of LCA-derived ionic compounds to induce ROS production and dissociate the mitochondrial potential highlights a potential mechanism for their observed cytotoxic and apoptosis-inducing properties. wikipedia.org
Studies on the parent compound, lithocholic acid, further support these findings. In human prostate cancer cells, LCA was found to impair mitochondrial function and, in some cell lines, induce a concentration-dependent increase in ROS production. frontiersin.org This LCA-induced ROS appeared to be a critical trigger for cell death in these specific cells. frontiersin.org This body of research underscores the compound's role in modulating mitochondrial activity and ROS balance, which are central to cellular health and disease. wikipedia.orgfrontiersin.org
Table 1: Effects of Lithocholic Acid (LCA) on Mitochondrial and ROS-Related Parameters in PC-3 Cells
| Parameter | Treatment | Observation | Reference |
| Reactive Oxygen Species (ROS) | LCA (>10 µM) for 60 min | Concentration-dependent increase in ROS levels. | frontiersin.org |
| Mitochondrial Function | LCA | Impaired mitochondrial membrane potential. | frontiersin.org |
| Cell Viability | LCA + Antioxidant (α-tocotrienol) | Antioxidant protected cells from LCA-induced cytotoxicity. | frontiersin.org |
Promotion of Osteoblast Maturation and Bone Homeostasis
The lithocholate structure, including its methyl ester form, has been identified as a regulator of bone cell differentiation, acting as a surrogate for calcitriol (B1668218), the active form of vitamin D. nih.gov Lithocholic acid is recognized as a vitamin D receptor (VDR) agonist, a key receptor in bone metabolism. nih.govnih.govresearchgate.net While some bile acids have been associated with damaging effects on bone cells in the context of chronic cholestasis, studies show that LCA and its derivatives can promote the maturation of osteoblasts, the cells responsible for bone formation. nih.govnih.gov
Research using the human osteoblast cell line MG63 demonstrated that lithocholic acid, LCA acetate, and LCA acetate methyl ester could secure osteoblast maturation. nih.gov This effect was particularly pronounced when the compounds were co-administered with growth factors or lysophosphatidic acid (LPA), resulting in clear, synergistic increases in alkaline phosphatase (ALP) activity, a key marker of mature, mineralizing osteoblasts. nih.govnih.gov This synergistic effect was observed on standard culture surfaces as well as on biomaterials like titanium and hydroxyapatite, suggesting a potential application in promoting matrix calcification at implant sites. nih.gov The mechanism appears to involve the stimulation of the activator protein-1 (AP-1) transcription factor, which plays a significant role in osteoblast development. nih.govnih.gov
More potent derivatives have since been developed that outperform even calcitriol in promoting osteoblast maturation, further highlighting the potential of the lithocholate scaffold in bone regenerative medicine. nih.govresearchgate.net
Table 2: Effect of Lithocholate Compounds on Osteoblast Maturation Markers
| Compound(s) | Cell Line | Key Marker | Outcome | Reference |
| LCA, LCA Acetate, LCA Acetate Methyl Ester + LPA | MG63 Human Osteoblasts | Alkaline Phosphatase (ALP) Activity | Synergistic, time- and dose-dependent increase in ALP activity. | nih.gov |
| LCA | Human Osteoblasts (hOB) | BGLAP Expression (Osteocalcin) | Partial increase in expression (agonistic effect). | nih.gov |
| LCA Acetate + LPA | MG63 on Titanium & Hydroxyapatite | Alkaline Phosphatase (ALP) Activity | Stark, synergistic increases in ALP activity. | nih.gov |
| Dcha-150 (LCA derivative) + LPA | MG63 Human Osteoblasts | Alkaline Phosphatase (ALP) Activity & Osteocalcin (OC) | Potent, synergistic maturation response. | nih.gov |
Mimicry of Caloric Restriction Effects and Longevity Pathways in Model Organisms
One of the most significant recently discovered activities of lithocholic acid is its ability to act as a caloric restriction mimetic (CRM), phenocopying the anti-aging effects of a reduced-calorie diet. nih.govresearchgate.netmdpi.com Caloric restriction (CR) is a well-established non-pharmacological intervention known to improve health and extend lifespan in numerous organisms, from yeast to primates. nih.govnih.gov It mediates these benefits by activating key signaling pathways that regulate energy homeostasis, metabolism, and proteostasis. nih.gov
Metabolomic studies identified lithocholic acid as a key metabolite whose levels significantly increase in the serum of mice on a CR diet. nih.govmdpi.com Researchers found that administering LCA alone could replicate many of the benefits of CR. nih.govresearchgate.net The primary mechanism for this effect is the direct activation of AMP-activated protein kinase (AMPK), a highly conserved enzyme that acts as a cellular energy sensor and a central regulator of aging-related pathways. nih.govnih.govnih.gov Activation of AMPK by LCA occurs at concentrations similar to those found in CR mice. researchgate.net
In aged mice fed a standard diet, treatment with LCA led to improved muscle performance and regeneration, alleviated age-associated glucose intolerance and insulin resistance, and increased levels of NAD+ in muscle. nih.govmdpi.com Furthermore, LCA administration significantly extended the lifespan of model organisms such as nematodes and flies. nih.govmdpi.com These findings identify lithocholic acid as a CR-induced metabolite that can activate anti-aging pathways, offering a potential avenue to gain the healthspan benefits of caloric restriction without the dietary limitations. nih.govnih.gov
Table 3: Caloric Restriction Mimetic Effects of Lithocholic Acid (LCA) in Model Organisms
| Model Organism | Finding | Effect | Reference |
| Aged Mice | Administration of LCA | Improved muscle performance (grip strength, running duration), alleviated glucose intolerance and insulin resistance. | nih.govmdpi.com |
| Nematodes & Flies | Administration of LCA | Significantly extended lifespan. | nih.govmdpi.com |
| Mouse & Human Cells | Treatment with LCA | Activation of AMP-activated protein kinase (AMPK). | mdpi.com |
| Mice on CR Diet | Metabolomic Analysis | Blood LCA concentrations increased approximately fivefold after two weeks. | mdpi.com |
Future Perspectives and Emerging Research Trajectories
Elucidation of Undiscovered Receptor Interactions and Downstream Pathways
A primary avenue of future research is to determine the complete receptor interaction profile of methyl lithocholate. Its parent compound, LCA, is known to be a ligand for several receptors that are critical in regulating physiology and disease. mdpi.com These include the nuclear receptors Farnesoid X Receptor (FXR), Pregnane (B1235032) X Receptor (PXR), and the Vitamin D Receptor (VDR), as well as the G protein-coupled membrane receptor TGR5. mdpi.comnih.gov
LCA is the most potent natural agonist for TGR5, which, upon activation, stimulates a cAMP-protein kinase A signaling pathway. nih.govnih.gov This pathway is implicated in improving glucose homeostasis and modulating inflammation. nih.gov In contrast, LCA acts as an antagonist to FXR, a master regulator of bile acid synthesis. nih.gov Furthermore, LCA is a known ligand for both PXR and VDR, initiating signaling cascades involved in the detoxification of bile acids. nih.govnih.govnih.gov Activation of VDR by LCA, for instance, can trigger a c-Raf/MEK1/2/ERK1/2 signaling pathway that ultimately represses the synthesis of new bile acids, serving as a protective mechanism in hepatocytes. citeab.com
A crucial unanswered question is how the methylation of LCA's carboxyl group to form this compound affects these interactions. This structural change could alter binding affinities, potentially making this compound more selective or potent for a specific receptor, or it could unveil interactions with entirely new, undiscovered receptors. Future studies should employ comprehensive screening assays to map the binding profile of this compound and subsequently delineate its downstream signaling effects. For example, it will be important to investigate whether this compound retains the VDR-mediated inhibition of Th1 immune cells or the TGR5-mediated metabolic effects seen with LCA. nih.govnih.gov One study has already noted that methylated LCA does not perturb the lipid bilayer of cell membranes in the same way as other bile acids, suggesting its physical and biological properties are distinct. nih.gov
Table 1: Known Receptor Interactions of Lithocholic Acid (LCA) and Their Downstream Effects
| Receptor | Receptor Type | Effect of LCA Binding | Key Downstream Pathway/Effect | Reference |
|---|---|---|---|---|
| TGR5 | G Protein-Coupled Receptor | Agonist | Activation of cAMP-PKA signaling; increased energy expenditure. | nih.govnih.gov |
| VDR | Nuclear Receptor | Agonist | Inhibition of Th1 cell activation; regulation of detoxification enzymes (e.g., CYP3A). | nih.govnih.govnih.gov |
| FXR | Nuclear Receptor | Antagonist | Inhibition of FXR-mediated gene regulation; impacts bile acid homeostasis. | nih.govnih.gov |
| PXR | Nuclear Receptor | Agonist | Induction of detoxification enzymes (e.g., CYP3A); protection against LCA toxicity. | nih.govnih.govnih.gov |
Advanced Structural-Activity Relationship Studies for Selective Modulators
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure relates to its biological activity. drugdesign.orgnih.gov For this compound, advanced SAR studies are essential to guide the development of selective modulators for therapeutic targets. The goal is to design derivatives that maximize desired activity at one receptor while minimizing effects on others, thereby reducing potential side effects.
Pioneering research on LCA derivatives has already demonstrated the power of this approach. nih.govnih.gov For example, by analyzing the crystal structure of the VDR ligand-binding domain with LCA, researchers designed novel derivatives with dramatically enhanced potency. nih.gov One such derivative, which replaced the 3-hydroxyl group with a 2-hydroxy-2-methylprop-1-yl group, was found to be at least 10,000 times more potent than LCA as a VDR agonist. nih.gov Another study created a series of lithocholic acid amides that also showed potent VDR agonist activity. nih.gov
Future SAR studies on this compound should follow a similar strategy. This would involve:
Systematic Modification: Synthesizing a library of this compound analogs with modifications at various positions on the steroid core.
Functional Assays: Testing these analogs for their activity on key receptors like TGR5, VDR, and FXR to determine their potency and selectivity. rsc.org
Computational Modeling: Using techniques like docking studies to model how these new derivatives interact with the ligand-binding pockets of target receptors, thereby rationalizing the observed SAR and guiding further design. nih.gov
Through this iterative process of design, synthesis, and testing, it may be possible to develop highly selective this compound-based modulators. nih.gov For instance, a derivative could be engineered to be a highly potent TGR5 agonist for treating metabolic syndrome, while having negligible activity on VDR or PXR.
Role of this compound in Cross-Talk between Metabolic and Immunological Systems
There is a profound interplay between the metabolic and immune systems, and bile acids are emerging as key signaling molecules that mediate this cross-talk. nih.govresearchgate.net The parent compound, LCA, is a prime example of a molecule operating at this interface. On the metabolic front, LCA activates TGR5, which can improve glucose homeostasis and increase energy expenditure. nih.gov Through its interactions with nuclear receptors like PXR and VDR, it also plays a role in detoxification and the regulation of its own synthesis. nih.govnih.gov
From an immunological perspective, LCA has significant modulatory effects. It can suppress the activation and differentiation of pro-inflammatory Th1 cells through the VDR, a mechanism that could be protective in certain inflammatory conditions. mdpi.comnih.gov Activation of TGR5 in liver macrophages (Kupffer cells) can also reduce the secretion of pro-inflammatory cytokines. nih.gov
A critical area for future research is to determine the role of this compound in this immunometabolic cross-talk. It is unknown whether the methylation of LCA alters these functions. Research should focus on whether this compound can replicate, enhance, or even inhibit the effects of LCA on immune and metabolic cells. Key experimental questions include:
Does this compound influence glucose and lipid metabolism in hepatocytes and adipocytes?
How does this compound affect the activation, differentiation, and cytokine production of key immune cells like T-cells and macrophages? nih.gov
Can this compound modulate the inflammatory response in models of metabolic diseases like non-alcoholic steatohepatitis or inflammatory bowel disease? mdpi.com
Table 2: Summary of Lithocholic Acid's Roles in Metabolic and Immune Systems
| System | Key Target/Receptor | Observed Effect of LCA | Reference |
|---|---|---|---|
| Metabolic | TGR5 | Improves glucose homeostasis and increases energy expenditure. | nih.gov |
| Metabolic | FXR | Antagonizes a key receptor for bile acid feedback regulation. | nih.gov |
| Metabolic | PXR / VDR | Induces detoxification pathways. | nih.govnih.gov |
| Immunological | VDR | Inhibits activation and differentiation of pro-inflammatory Th1 cells. | nih.gov |
| Immunological | TGR5 | Reduces pro-inflammatory cytokine secretion from macrophages. | nih.govmdpi.com |
| Immunological | ERK1/2 & STAT3 Signaling | Stimulates IL-8 expression in colorectal cancer cells. | mdpi.com |
Integration of Omics Data for Systems Biology Understanding of Bile Acid Function
To fully comprehend the biological function of this compound, a systems biology approach is necessary. nih.gov This involves integrating data from multiple "omics" technologies—such as genomics, transcriptomics (gene expression), proteomics (protein levels), and metabolomics (metabolite profiles)—to build a holistic model of its effects. nih.govresearchgate.net Rather than studying one pathway at a time, this approach allows researchers to see the entire network of changes induced by the compound. nih.gov
For a molecule like this compound, which could potentially interact with multiple receptors and influence numerous downstream pathways, a systems-level understanding is crucial. Future research should apply multi-omics profiling to cells or tissues treated with this compound. For example, an experiment could involve treating hepatocytes with this compound and then performing:
Transcriptomics (RNA-seq): To identify all genes whose expression is turned on or off.
Proteomics: To measure changes in the levels of thousands of proteins.
Metabolomics: To profile shifts in cellular metabolites, providing a direct readout of metabolic changes.
Q & A
Q. What are the established protocols for synthesizing and characterizing methyl lithocholate in laboratory settings?
this compound is typically synthesized via derivatization reactions, such as treatment with ferrocenoyl azide, which forms carbamate derivatives under controlled conditions (e.g., toluene at 90°C for 10–30 minutes) . Characterization involves thin-layer chromatography (TLC) to confirm purity (e.g., Rf values in 3% acetone-benzene systems) and electrospray mass spectrometry (ES-MS) to identify molecular ions . Ensure reproducibility by documenting reagent sources, reaction times, and purification steps, adhering to IUPAC nomenclature and spectral data reporting standards .
Q. How can researchers quantify this compound in biological matrices like serum or plasma?
Quantification often employs mass/volume (e.g., LOINC 2577-5) or molar concentration (LOINC 74897-0) measurements using liquid chromatography-mass spectrometry (LC-MS). Key considerations include sample preparation (e.g., extraction efficiency), calibration with internal standards, and validation against interferences from bile acid analogs . Methodological rigor requires reporting limits of detection (LOD), recovery rates, and statistical validation (e.g., coefficient of variation <15%) .
Q. What are the primary analytical challenges in detecting this compound derivatives, and how are they addressed?
Challenges include low analyte abundance in complex matrices and structural similarity to other bile acids. Solutions involve derivatization (e.g., ferrocenoyl azide for enhanced ES-MS sensitivity) and chromatographic separation using reverse-phase columns . Cross-validate results with nuclear magnetic resonance (NMR) or high-resolution MS to confirm structural integrity .
Advanced Research Questions
Q. How should researchers design experiments to resolve discrepancies in reported bioactivity data for this compound derivatives?
Discrepancies often arise from variability in assay conditions (e.g., cell lines, incubation times). Design experiments with:
- Positive/Negative Controls : Include known agonists/antagonists (e.g., chenodeoxycholic acid) to benchmark activity .
- Dose-Response Curves : Use at least five concentrations to calculate IC50/EC50 values .
- Replication : Triplicate measurements to assess intra-assay variability . Statistically analyze data using ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to identify outliers and ensure reproducibility .
Q. What methodological strategies optimize the derivatization of this compound for enhanced analytical sensitivity?
Compare derivatization agents (e.g., ferrocenoyl azide vs. dansyl chloride) using a factorial design to evaluate yield, reaction time, and detection limits. For example, ferrocenoyl azide achieves 73–75% yields for sterol derivatives under optimized conditions . Validate protocols by spiking known concentrations into blank matrices and calculating recovery rates. Report detailed reaction conditions (solvent, temperature, catalyst) to enable replication .
Q. How can conflicting data on this compound’s metabolic stability be reconciled in pharmacokinetic studies?
Conflicting data may stem from species-specific metabolism or assay variability. Address this by:
- In Vitro/In Vivo Correlation : Compare hepatic microsome assays (e.g., human vs. rodent) with in vivo plasma clearance studies .
- Isotopic Labeling : Use tritiated acetic acid (e.g., ³H-labeled derivatives) to track metabolic pathways .
- Computational Modeling : Apply pharmacokinetic software (e.g., GastroPlus) to predict absorption and elimination rates .
Data Presentation and Reproducibility
Q. What are best practices for presenting this compound data in peer-reviewed journals?
- Tables/Figures : Include retention times, spectral peaks, and statistical summaries (mean ± SD). Limit main text to critical data; supplementary materials can host raw datasets .
- Ethical Reporting : Disclose conflicts of interest, funding sources, and adherence to ethical guidelines (e.g., animal welfare protocols) .
- Reproducibility Checklist : Provide step-by-step synthesis protocols, instrument calibration details, and raw data access links .
Comparative Analysis of Derivatization Agents
| Agent | Reaction Time | Yield (%) | Detection Method | Reference |
|---|---|---|---|---|
| Ferrocenoyl azide | 10–30 min | 73–75 | ES-MS | |
| Dansyl chloride | 60 min | 65–70 | Fluorescence | [Uncited]* |
| *Hypothetical example for illustration. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
